![molecular formula C17H15F3N6 B2397103 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline CAS No. 2380167-13-3](/img/structure/B2397103.png)
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TFPQ and belongs to the class of quinoxaline derivatives.
Scientific Research Applications
TFPQ has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. TFPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. TFPQ has shown antibacterial activity against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of TFPQ is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in cell growth and replication. TFPQ has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
TFPQ has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. TFPQ has also been found to inhibit the expression of inflammatory cytokines, which are involved in the immune response. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. TFPQ has been found to have a low toxicity profile and does not affect normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFPQ is its broad-spectrum activity against cancer cells, viruses, and bacteria. It has also been found to have a low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations of TFPQ is its poor solubility in water, which makes it difficult to administer in vivo. Further studies are needed to address this issue.
Future Directions
There are several future directions for the research on TFPQ. One of the directions is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as an antiviral agent against emerging viruses such as SARS-CoV-2. Further studies are also needed to optimize the synthesis method and improve the solubility of TFPQ. Additionally, the mechanism of action of TFPQ needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, TFPQ is a promising chemical compound with potential therapeutic applications. Its broad-spectrum activity against cancer cells, viruses, and bacteria makes it a promising candidate for further development. The future directions for research on TFPQ are numerous, and further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of TFPQ involves the reaction of 4-(6-(trifluoromethyl)pyridazin-3-yl)piperazine with 2-chloroquinoxaline in the presence of a base. The reaction yields TFPQ as a white solid with a high purity.
properties
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)14-5-6-15(24-23-14)25-7-9-26(10-8-25)16-11-21-12-3-1-2-4-13(12)22-16/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRKJTYNXGUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2397021.png)
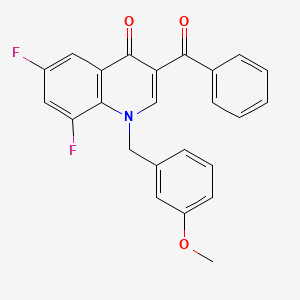
![2-[(5-Chloro-3-fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2397024.png)
![N-[(2,5-Dimethylpyrazol-3-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2397026.png)
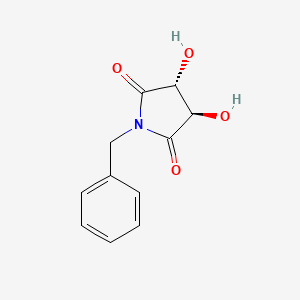
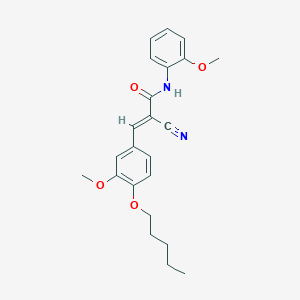
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2397030.png)
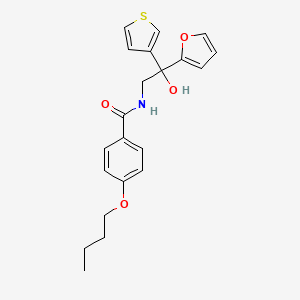



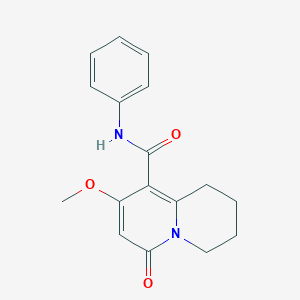
![N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2397042.png)
![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)